2,3,4-Trimethylhexa-1,4-diene
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Overview
Description
2,3,4-Trimethylhexa-1,4-diene is a hydrocarbon compound characterized by the presence of two double bonds and three methyl groups attached to a six-carbon chain. This compound falls under the category of non-conjugated dienes, where the double bonds are separated by more than one single bond, making them isolated from each other .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trimethylhexa-1,4-diene can be achieved through several methods:
Dehydration of Alcohols: This method involves the removal of water from alcohols to form the diene.
Dehydrohalogenation of Organohalides: This involves the elimination of hydrogen halides from organohalides.
Industrial Production Methods: Industrial production of this compound typically involves large-scale dehydration or dehydrohalogenation processes, utilizing continuous flow reactors to ensure high yield and purity .
Types of Reactions:
Electrophilic Addition: this compound can undergo electrophilic addition reactions with halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride), resulting in the formation of 1,2- and 1,4-addition products.
Diels-Alder Reaction: This compound can participate in Diels-Alder reactions with dienophiles (e.g., alkenes or alkynes) to form cyclohexene derivatives.
Common Reagents and Conditions:
Halogenation: Bromine in carbon tetrachloride under room temperature conditions.
Hydrogenation: Hydrogen gas in the presence of a palladium catalyst.
Diels-Alder Reaction: Dienophiles like maleic anhydride under thermal conditions.
Major Products:
Halogenation: 2,3,4-Trimethyl-1,4-dibromohexane.
Hydrogenation: 2,3,4-Trimethylhexane.
Diels-Alder Reaction: Cyclohexene derivatives
Scientific Research Applications
2,3,4-Trimethylhexa-1,4-diene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,4-Trimethylhexa-1,4-diene in chemical reactions involves the interaction of its double bonds with electrophiles or nucleophiles. In electrophilic addition reactions, the compound forms carbocation intermediates that stabilize through resonance, leading to the formation of addition products . In Diels-Alder reactions, the compound’s diene system interacts with dienophiles to form cyclohexene derivatives through a concerted mechanism involving the overlap of molecular orbitals .
Comparison with Similar Compounds
2,5-Heptadiene: Another non-conjugated diene with similar reactivity but different structural arrangement.
1,3-Butadiene: A conjugated diene with higher stability due to resonance stabilization.
Isoprene (2-Methyl-1,3-butadiene): A conjugated diene used in the production of synthetic rubber.
Uniqueness: 2,3,4-Trimethylhexa-1,4-diene is unique due to its specific arrangement of methyl groups and double bonds, which influence its reactivity and stability compared to other dienes. Its non-conjugated nature makes it less stable than conjugated dienes but provides distinct reactivity patterns useful in various synthetic applications .
Properties
CAS No. |
137845-90-0 |
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Molecular Formula |
C9H16 |
Molecular Weight |
124.22 g/mol |
IUPAC Name |
2,3,4-trimethylhexa-1,4-diene |
InChI |
InChI=1S/C9H16/c1-6-8(4)9(5)7(2)3/h6,9H,2H2,1,3-5H3 |
InChI Key |
FITBZIOACHQJSD-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C(C)C(=C)C |
Origin of Product |
United States |
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